molecular formula C22H15F6N5O B2597593 N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide CAS No. 338759-29-8

N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide

Cat. No.: B2597593
CAS No.: 338759-29-8
M. Wt: 479.386
InChI Key: HKCXEZGKSNVPLS-ALZZSFMSSA-N
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Description

N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide is a complex organic compound characterized by the presence of trifluoromethyl groups and diazenyl functionalities

Scientific Research Applications

N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of diazenyl linkages. Common synthetic routes include:

    Aromatic Coupling Reactions: These reactions are used to introduce the trifluoromethyl groups into the aromatic rings.

    Radical Trifluoromethylation: This method involves the generation of carbon-centered radicals that react with trifluoromethylating agents.

    Nucleophilic and Electrophilic Trifluoromethylation: These reactions involve the use of nucleophilic or electrophilic trifluoromethylating agents to introduce the trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale aromatic coupling reactions and radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl linkages, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diazenyl linkages can undergo reduction to release active amines, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide
  • This compound

Uniqueness

This compound stands out due to its unique combination of trifluoromethyl groups and diazenyl linkages, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-N-phenyl-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F6N5O/c23-21(24,25)14-6-10-17(11-7-14)30-32-19(20(34)29-16-4-2-1-3-5-16)33-31-18-12-8-15(9-13-18)22(26,27)28/h1-13,30H,(H,29,34)/b32-19-,33-31?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCXEZGKSNVPLS-UGQFQPSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)N=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/N=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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